
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an allylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3,4-dimethoxycinnamaldehyde.
Reduction: The cinnamaldehyde is then reduced to (E)-3,4-dimethoxycinnamyl alcohol using a reducing agent such as sodium borohydride.
Amination: The final step involves the conversion of the alcohol to the amine via reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the allyl side chain can be reduced to form the saturated amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of phenol derivatives or other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy groups and the allylamine side chain play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but lacks the double bond in the side chain.
(1S)-1-(3,4-Dimethoxyphenyl)propylamine: Similar structure but has a saturated side chain.
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enol: Similar structure but has a hydroxyl group instead of an amine.
Uniqueness
(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine is unique due to the presence of both methoxy groups on the phenyl ring and the allylamine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(1S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3/t9-/m0/s1 |
Clave InChI |
XPPWVFKCFXGYGM-VIFPVBQESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](C=C)N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(C=C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


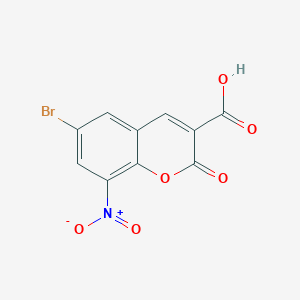
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
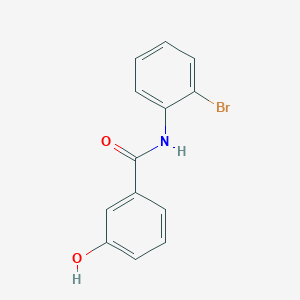
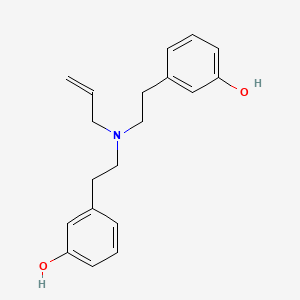
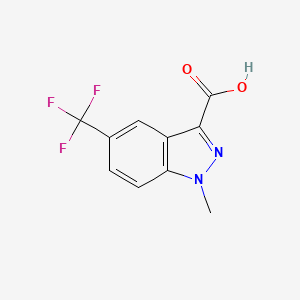
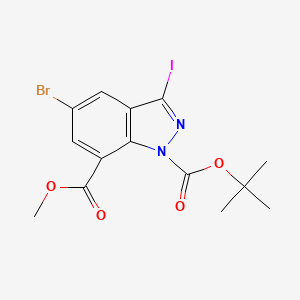
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13048235.png)
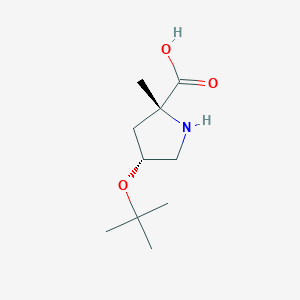

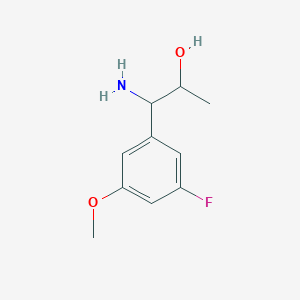
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)
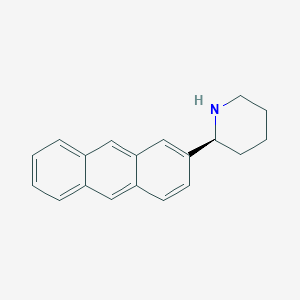

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
